molecular formula C7H13N3 B1299318 4-Methyl-1-propyl-1h-pyrazol-5-amine CAS No. 3702-14-5

4-Methyl-1-propyl-1h-pyrazol-5-amine

Cat. No.: B1299318
CAS No.: 3702-14-5
M. Wt: 139.2 g/mol
InChI Key: KUKRPMVQKPWSLT-UHFFFAOYSA-N
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Description

4-Methyl-1-propyl-1h-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives have been synthesized and characterized for their structural and biological activities. For instance, hydroxymethyl pyrazole derivatives were transformed into compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (L1), 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid (L2), and ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate (L3). These compounds were identified using various spectroscopic techniques and X-ray crystallography. The geometric parameters of the optimized structure were in agreement with the experimental data, and the biological activity against breast cancer and microbes was confirmed (Titi et al., 2020).

Synthesis of Pyrazolo Pyrimidines

The synthesis of 6-arylsubstituted pyrazolo [1,5-a] pyrimidines was reported, indicating a range of biological activities. The synthesis involved several chemical reactions, starting from 2,4-dichlorobenzyl Cyanide and leading to various pyrazolo pyrimidines. The structure of these compounds was characterized by IR and 1HNMR (Xu Li-feng, 2011).

Reactions of 1H-pyrazol-5-amines

The reaction of Appel salt with 1H-pyrazol-5-amines led to the formation of various products like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles. The product ratio could be modified by adjusting the pH of the reaction medium. Furthermore, thermolysis of certain compounds resulted in 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles. The structures were supported by single crystal X-ray crystallography (Koyioni et al., 2014).

Safety and Hazards

4-Methyl-1-propyl-1h-pyrazol-5-amine can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

Biochemical Analysis

Biochemical Properties

4-Methyl-1-propyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine-coupled pyrazole derivatives, which exhibit antileishmanial and antimalarial activities . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with biomolecules can influence various biochemical pathways, making it a valuable subject of study in biochemical research.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives, including this compound, have demonstrated anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities . These effects are mediated through the modulation of signaling pathways and gene expression, leading to altered cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to inhibition or activation of their functions. For instance, the compound’s interaction with hydrazine-coupled pyrazole derivatives has been shown to inhibit the activity of enzymes involved in leishmaniasis and malaria . Additionally, it can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives exhibit varying degrees of stability and degradation, which can impact their efficacy and safety in in vitro and in vivo studies . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that pyrazole derivatives are safe and well-tolerated at specific dosages, such as 300 mg/kg and 100 mg/kg through oral and parenteral administration, respectively . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-dependent responses are critical considerations in the study of this compound’s effects in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Pyrazole derivatives are known to participate in oxidative aromatization reactions, leading to the formation of more complex heterocyclic systems . These metabolic pathways can influence the compound’s activity and efficacy, as well as its impact on metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions can impact the compound’s bioavailability and efficacy, as well as its potential side effects. Studying the transport and distribution of this compound is crucial for understanding its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-2-propylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-4-10-7(8)6(2)5-9-10/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKRPMVQKPWSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360186
Record name 4-Methyl-1-propyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3702-14-5
Record name 4-Methyl-1-propyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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